Product packaging for 3-(4-bromobutoxy)Benzonitrile(Cat. No.:)

3-(4-bromobutoxy)Benzonitrile

Cat. No.: B8611502
M. Wt: 254.12 g/mol
InChI Key: XFGBVNOEFPRZKU-UHFFFAOYSA-N
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Description

3-(4-bromobutoxy)Benzonitrile is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B8611502 3-(4-bromobutoxy)Benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-(4-bromobutoxy)benzonitrile

InChI

InChI=1S/C11H12BrNO/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8H,1-2,6-7H2

InChI Key

XFGBVNOEFPRZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCBr)C#N

Origin of Product

United States

Significance of Substituted Benzonitrile Scaffolds in Organic Synthesis

Substituted benzonitrile (B105546) scaffolds are of paramount importance in the field of organic synthesis due to the versatile reactivity of the nitrile group. beilstein-journals.org The cyano group can participate in a variety of chemical transformations, acting as a precursor for the synthesis of amines, aldehydes, ketones, and carboxylic acids. beilstein-journals.org This functional group's ability to engage in electrophilic, nucleophilic, and cycloaddition reactions makes it a valuable component in the construction of complex molecular architectures. beilstein-journals.org

In the context of medicinal chemistry, the benzonitrile moiety is a common feature in a range of pharmaceuticals. nih.gov Its presence can influence the molecule's polarity and its ability to interact with biological targets. evitachem.comresearchgate.net The nitrile nitrogen can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at the active sites of enzymes and receptors. nih.gov Furthermore, the rigid structure of the benzene (B151609) ring provides a stable scaffold upon which to build, allowing for the systematic modification of other parts of the molecule to fine-tune its biological activity. acs.org The replacement of other chemical groups with a benzonitrile can sometimes enhance the metabolic stability and potency of a drug candidate. researchgate.net

Relevance of Brominated Alkoxy Linkers in Molecular Design

Brominated alkoxy linkers are significant tools in molecular design, offering a reactive handle for the introduction of various functional groups through nucleophilic substitution. evitachem.com The bromine atom is a good leaving group, facilitating reactions with a wide array of nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. evitachem.com This reactivity is fundamental in the assembly of complex molecules from simpler precursors.

Research Trajectories for 3 4 Bromobutoxy Benzonitrile Analogues

Strategies for Ether Linkage Formation

The formation of the ether bond is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and widely used method. acs.orgamazonaws.com

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry for the formation of carbon-heteroatom bonds, such as the C-O bond in ethers. In the context of synthesizing this compound, this involves the reaction of a phenoxide with an alkyl halide.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. acs.orgamazonaws.com For the synthesis of this compound, the starting materials are 3-cyanophenol (B46033) and 1,4-dibromobutane (B41627). The 3-cyanophenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the primary carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming the ether linkage. nih.govresearchgate.net

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol (B47542). researchgate.netgoogleapis.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. researchgate.net

Table 1: Reagents and Conditions for Williamson Ether Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent General Conditions
3-Cyanophenol1,4-DibromobutaneK2CO3, NaHDMF, AcetonitrileElevated temperature (e.g., 60-80 °C), Inert atmosphere

The reaction between 3-cyanophenol and 1,4-dibromobutane is a specific example of a coupling reaction that forms the desired ether. The use of a large excess of 1,4-dibromobutane can help to minimize the formation of the diether byproduct, where a second molecule of 3-cyanophenol reacts with the other end of the butoxy chain. google.com

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile and 1,4-dibromobutane is the electrophile. amazonaws.com The primary nature of the carbon atoms attached to the bromine in 1,4-dibromobutane makes it an excellent substrate for SN2 reactions, as steric hindrance is minimal. acs.org

Approaches to Functionalize the Benzonitrile Core

The benzonitrile moiety of this compound offers several avenues for further functionalization, allowing for the synthesis of a variety of derivatives. evitachem.com These reactions can target either the nitrile group or the aromatic ring.

The nitrile group (-C≡N) can undergo a range of transformations. For instance, it can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This opens up the possibility of synthesizing a wide array of amine derivatives.

The benzene (B151609) ring itself can be functionalized through electrophilic aromatic substitution reactions. evitachem.com The existing ether and nitrile groups will direct incoming electrophiles to specific positions on the ring. The ether group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The interplay of these two groups will determine the regioselectivity of the substitution.

A more advanced strategy for functionalizing the benzonitrile core involves using a directing group to achieve ortho-functionalization. For example, a pivalophenone N–H imine can act as a surrogate for the benzonitrile group, directing C-H alkylation or arylation to the ortho position under cobalt-NHC catalysis. ntu.edu.sg The imine can then be converted back to the nitrile.

Regioselective Synthetic Pathways

The synthesis of this compound is inherently regioselective due to the starting material, 3-cyanophenol. The position of the cyano group at the 3-position of the phenol dictates the final substitution pattern of the product. If one were to start with 2-cyanophenol or 4-cyanophenol, the corresponding 2-(4-bromobutoxy)benzonitrile or 4-(4-bromobutoxy)benzonitrile (B8780186) would be formed, respectively.

Regioselectivity also plays a crucial role in the further functionalization of the aromatic ring of this compound in electrophilic substitution reactions. The activating, ortho-, para-directing effect of the butoxy group and the deactivating, meta-directing effect of the nitrile group will influence the position of the incoming electrophile.

Advanced Purification Techniques for Reaction Products

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. Common impurities include unreacted starting materials (3-cyanophenol and 1,4-dibromobutane) and byproducts such as the diether. google.com

Standard purification techniques include extraction, washing, and drying of the organic phase. More advanced methods are often necessary to achieve high purity.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. For a compound structurally similar to this compound, solvents like ethanol (B145695), ethyl acetate (B1210297), isopropanol, and cyclohexane (B81311) have been used for crystallization. google.com The choice of solvent depends on the solubility of the desired product and the impurities at different temperatures.

Chromatography: Silica (B1680970) gel column chromatography is a widely used method for separating compounds based on their polarity. acs.orgamazonaws.com A solvent system (eluent), typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used to move the compounds through the silica gel column at different rates. acs.orgnih.gov For aryl ethers, a common eluent system is a mixture of hexanes and ethyl acetate. acs.orgnih.gov In the case of a similar compound, dichloromethane (B109758) has also been used as an eluent. google.com

Table 2: Advanced Purification Techniques for this compound and Analogs

Technique Description Solvents/Eluents Key Impurities Removed
Crystallization Purification of a solid by dissolving it in a hot solvent and allowing it to cool, forming crystals of the pure compound. google.comEthanol, Ethyl Acetate, Isopropanol, Cyclohexane google.comUnreacted starting materials, Dimer byproduct google.com
Silica Gel Chromatography Separation based on differential adsorption of compounds onto a stationary phase (silica gel) as a mobile phase (eluent) passes through it. acs.orgamazonaws.comHexanes/Ethyl Acetate, acs.orgnih.gov Dichloromethane google.comUnreacted starting materials, Byproducts with different polarities

Reactions of the Bromine Moiety

The primary alkyl bromide in the butoxy chain of this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

Nucleophilic Substitutions with Nitrogen-Containing Reagents

The bromine atom can be readily displaced by nitrogen-based nucleophiles in SN2 reactions to form new carbon-nitrogen bonds. This type of reaction is fundamental in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, various primary and secondary amines, as well as nitrogen-containing heterocycles, can be used to displace the bromide.

In a typical reaction, this compound is treated with a nitrogen nucleophile, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are commonly employed.

A closely related transformation involves the coupling of bromoalkoxy compounds with piperidine (B6355638) or piperazine (B1678402) derivatives. These reactions are often carried out in a mixture of ethanol and water with a base such as potassium carbonate and may be facilitated by a catalytic amount of potassium iodide to enhance the reactivity of the alkyl bromide. nih.gov For example, the reaction of a bromoalkoxy derivative with 4-(piperidin-4-yl)pyridine (B1299547) in the presence of K₂CO₃ and KI serves as a model for this transformation. nih.gov

Reactant 1NucleophileReagents/CatalystSolventProduct Type
This compoundPrimary/Secondary AmineBase (e.g., K₂CO₃, Et₃N)Acetonitrile, DMF3-(4-(amino)butoxy)benzonitrile derivative
This compoundPiperidine/PiperazineK₂CO₃, KI (cat.)Ethanol/Water3-(4-(piperidinyl/piperazinyl)butoxy)benzonitrile

Formation of Azide (B81097) Derivatives

The bromine atom of this compound can be substituted by an azide group (N₃) through a reaction with an azide salt, typically sodium azide (NaN₃). masterorganicchemistry.com This reaction provides a pathway to introduce a versatile functional group that can be further transformed, for example, into an amine via reduction or used in cycloaddition reactions. The azide ion is an excellent nucleophile for SN2 reactions with primary alkyl halides. masterorganicchemistry.com

The synthesis is generally performed in a polar aprotic solvent like DMF, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. The reaction mixture is typically heated to ensure a reasonable reaction rate. For example, the conversion of an alkyl bromide to an alkyl azide can be achieved by heating with sodium azide in DMF at approximately 65 °C for several hours. rsc.org A similar reaction with (13S)-3-(4-bromobutoxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one and sodium azide in DMF at 65 °C demonstrates a standard procedure for this conversion. rsc.org

ReactantReagentSolventTemperatureReaction TimeProduct
This compoundSodium Azide (NaN₃)DMF~65 °C~6 h3-(4-azidobutoxy)benzonitrile

Synthesis of Thiol and Selenol Analogues

The bromine can be replaced by sulfur or selenium nucleophiles to create the corresponding thiol or selenol analogues. These compounds are of interest in medicinal chemistry and materials science.

For the synthesis of thiol analogues, a common method involves the reaction with a sulfur source like sodium hydrosulfide (B80085) (NaSH). In a documented procedure involving the closely related 4-(4-bromobutoxy)-benzonitrile, the compound was treated with sodium hydrosulfide hydrate (B1144303) and magnesium chloride hexahydrate in DMF at room temperature. nih.gov This reaction resulted in the simultaneous conversion of the alkyl bromide to a thiol and the nitrile group to a thioamide, yielding 4-(4-butylthiol)-benzothiolamide with a high yield of 96%. nih.gov

The synthesis of selenol analogues can be achieved by reacting the alkyl bromide with a selenium-containing nucleophile. A general approach involves the reaction of dibromoalkanes with potassium selenocyanate (B1200272) (KSeCN) to introduce the selenium moiety. researchgate.net This would form a selenylcyanate intermediate, which can then be reduced to the corresponding selenol.

ReactantReagent(s)SolventConditionsProductYield
4-(4-bromobutoxy)-benzonitrile*Sodium hydrosulfide hydrate, MgCl₂·6H₂ODMFRoom temperature, 5 h4-(4-butylthiol)-benzothiolamide96%
This compoundPotassium selenocyanate (KSeCN)e.g., EthanolReflux3-(4-selenocyanatobutoxy)benzonitrileN/A

*Data for the para-isomer, 4-(4-bromobutoxy)benzonitrile, is presented as a representative example.

Transformations of the Nitrile Group

The cyano group (-C≡N) on the benzonitrile ring is a versatile functional group that can be converted into several other functionalities, primarily through reactions involving nucleophilic attack on the electrophilic carbon atom. libretexts.org

Conversion to Carboxylic Acid Derivatives

The most common transformation of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. epo.org The reaction proceeds via an amide intermediate. libretexts.orgepo.org

Under acidic conditions, the nitrile is typically heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the formation of the corresponding carboxylic acid, in this case, 3-(4-bromobutoxy)benzoic acid, and an ammonium (B1175870) salt.

Under basic conditions, the nitrile is heated with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the nitrile carbon, and after workup with a strong acid, the carboxylate salt formed is protonated to yield the free carboxylic acid. epo.org Aromatic nitriles can be metabolized in vivo via hydrolysis of the cyano group to the corresponding carboxylic acid. molbase.com

Hydrolysis and Amidation Reactions

As mentioned, the complete hydrolysis of the nitrile group to a carboxylic acid proceeds through an amide intermediate, 3-(4-bromobutoxy)benzamide. libretexts.orgepo.org Under carefully controlled conditions, it is possible to isolate this amide. For instance, partial hydrolysis can sometimes be achieved using milder conditions or specific catalysts.

Amides can also be synthesized from nitriles through other routes. One such method involves the reaction of nitriles with esters in the presence of an iodine catalyst under solvent-free conditions. nih.gov For example, reacting a nitrile with an acetate ester at elevated temperatures (e.g., 80 °C) can produce the corresponding N-substituted amide. nih.gov While this specific reaction has not been documented for this compound, it represents a potential synthetic route to its amide derivatives.

TransformationReagentsConditionsIntermediateFinal Product
Acid HydrolysisH₃O⁺ (e.g., aq. HCl)Heat (reflux)3-(4-bromobutoxy)benzamide3-(4-bromobutoxy)benzoic acid
Alkaline Hydrolysis1. NaOH(aq) / Heat; 2. H₃O⁺1. Reflux; 2. Acidification3-(4-bromobutoxy)benzamide3-(4-bromobutoxy)benzoic acid

Cycloaddition Reactions for Heterocycle Formation (e.g., Tetrazoles)

The nitrile functional group of this compound is a key participant in cycloaddition reactions, most notably in the synthesis of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, which are recognized as bioisosteric replacements for carboxylic acids in medicinal chemistry, enhancing the metabolic stability and bioavailability of drug molecules. nih.gov

The most proficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with an organic nitrile. nih.gov In the case of this compound, the reaction involves treating the nitrile with an azide source, such as sodium azide (NaN₃). This reaction typically requires a catalyst and heat to overcome the activation barrier. nih.govajgreenchem.com Various metal-based catalysts, including cobalt, zinc, copper, and iron complexes, have been shown to effectively promote this transformation under homogeneous or heterogeneous conditions. nih.govajgreenchem.com

The reaction is generally performed in high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate the dissolution of sodium azide and stabilize the transition state. nih.gov For instance, studies on benzonitrile, the parent compound, have optimized conditions to achieve high yields. A cobalt(II) complex has been used to catalyze the reaction between benzonitrile and sodium azide in DMSO, resulting in a 99% yield. nih.gov Similarly, a sulfonated carbon catalyst in DMF at 100°C has yielded 5-phenyl-1H-tetrazole in 92% yield. ajgreenchem.com These conditions are directly applicable to this compound to produce the corresponding 5-(3-(4-bromobutoxy)phenyl)-1H-tetrazole. The mechanism involves the coordination of the nitrile to the metal catalyst, followed by the nucleophilic attack of the azide ion, leading to the formation of the tetrazole ring. nih.gov

Table 1: Optimized Conditions for Catalytic [3+2] Cycloaddition of Benzonitrile with Sodium Azide

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cobalt(II) Complex (1 mol%)DMSO110-99 nih.gov
SO₃H-carbon (10 wt%)DMF100692 ajgreenchem.com
Zinc(II) Acetate (10 mol%)TolueneReflux-5-94 researchgate.net

Reactions Involving the Aromatic Ring System

The benzonitrile core of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. msu.edu The reactivity and regioselectivity of these substitutions are governed by the two substituents on the benzene ring: the cyano (-CN) group and the bromobutoxy (-O-(CH₂)₄-Br) group.

The cyano group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. Conversely, the alkoxy group is a strongly activating, ortho- and para-directing group because of the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive withdrawal.

When both an activating and a deactivating group are present on a benzene ring, the activating group typically controls the position of substitution. Therefore, electrophilic attack on this compound is expected to occur at the positions ortho and para to the activating bromobutoxy group. The positions are C2, C4, and C6. However, the C4 position is also meta to the deactivating cyano group, making it a likely site for substitution. Attack at the C2 position is sterically hindered by the adjacent alkoxy chain. Attack at C6 is ortho to the activating group and meta to the deactivating group. Thus, substitution is most favored at the C4 and C6 positions.

Common EAS reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃ to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃) to add a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation/Alkylation: Reacting with an acyl chloride/alkyl halide in the presence of a Lewis acid like AlCl₃ to introduce an acyl or alkyl group. msu.edu

More advanced techniques, such as electrochemical C-H amidation, have also been developed for benzonitrile derivatives, which could potentially be used to introduce amide functionalities onto the aromatic ring under mild conditions. nih.gov

Multi-step Synthetic Strategies Utilizing this compound as a Key Intermediate

This compound is a valuable bifunctional building block in multi-step synthesis, enabling the construction of more complex molecules for applications in materials science and medicinal chemistry. vapourtec.comrsc.org Its two reactive handles—the terminal bromide and the nitrile—can be addressed sequentially or in a single pot to build molecular architecture.

The primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows the molecule to be tethered to various substrates. For example, it can react with phenols, thiols, or amines to form larger, more complex structures. A notable application involves the synthesis of drug delivery systems. In a study on a related isomer, 4-(4-bromobutoxy)-benzonitrile was reacted with sodium hydrosulfide to convert the bromobutoxy group into a butylthiol group, which was subsequently used to attach the molecule to a polymer backbone. rsc.org This strategy can be directly applied to the 3-isomer for similar purposes.

Simultaneously, the nitrile group can be transformed into other valuable functionalities. As discussed, it can form a tetrazole ring. nih.gov It can also be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.org Alternatively, hydrolysis of the nitrile under acidic or basic conditions yields a benzoic acid derivative.

This dual reactivity makes this compound an ideal intermediate for synthesizing drug candidates and other functional materials. For instance, the synthesis of the antihypertensive drug Losartan involves the formation of a tetrazole from a cyanobiphenyl intermediate. nih.govrsc.org Similarly, the antipsychotic drug Aripiprazole is synthesized using 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, where the bromobutoxy chain is used to link the quinolinone core to a piperazine moiety via nucleophilic substitution. google.com By analogy, this compound could be used in a similar fashion: the bromo- group allows for coupling to a desired scaffold (like a piperazine or another heterocycle), while the nitrile group is available for conversion into a tetrazole or other bioisostere, providing a clear pathway to novel pharmacologically active compounds.

Applications of 3 4 Bromobutoxy Benzonitrile As a Chemical Intermediate

Building Block for Heterocyclic Compound Synthesis

The distinct functionalities within 3-(4-bromobutoxy)benzonitrile allow it to participate in a variety of cyclization reactions, making it a key starting material for the synthesis of diverse heterocyclic systems. Both the nitrile group and the bromoalkane chain can be independently or concertedly involved in forming new ring structures.

The nitrile moiety (-C≡N) of this compound is a well-established precursor for the synthesis of nitrogen-rich heterocycles, most notably tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental method for forming the tetrazole ring. youtube.com In this process, the benzonitrile (B105546) derivative reacts with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst, to yield a 5-substituted tetrazole. chalcogen.ronih.gov

This transformation is highly valuable in medicinal chemistry, where the tetrazole group is often used as a bioisostere for a carboxylic acid, potentially improving a molecule's metabolic stability and pharmacokinetic properties. chalcogen.ronih.gov The reaction converts the nitrile group into the stable, aromatic tetrazole ring while leaving the bromobutoxy chain intact for subsequent reactions. This allows for the incorporation of the resulting (tetrazolylphenoxy)butane structure into larger molecules.

Table 1: Synthesis of Tetrazoles from Nitriles

Reactants Reagents/Catalysts Product Description
Benzonitrile Sodium Azide (NaN₃), Ammonium (B1175870) Chloride (NH₄Cl) 5-Phenyl-1H-tetrazole A common method for converting the nitrile group into a tetrazole ring. youtube.com

The 4-bromobutoxy tail of the molecule serves as a potent electrophilic handle for introducing sulfur and selenium atoms into organic structures. The terminal bromine atom is a good leaving group in nucleophilic substitution reactions. This allows for straightforward reactions with sulfur or selenium nucleophiles to form new carbon-chalcogen bonds, a key step in the synthesis of many sulfur and selenium heterocycles. researchgate.netmdpi.com

For instance, reaction with reagents like sodium hydroselenide (NaHSe) or potassium selenocyanate (B1200272) (KSeCN) can be used to introduce a selenol or selenocyanate group, respectively. mdpi.com These intermediates can then undergo intramolecular cyclization or be used in further synthetic steps to build selenium-containing rings such as selenanes or benzoselenazoles. mdpi.commdpi.com This reactivity is fundamental for creating novel organoselenium compounds, which are of significant interest for their unique chemical properties and potential biological activities. nih.gov

Precursor for Designing Complex Organic Structures

The bifunctional nature of this compound makes it an excellent precursor for the modular synthesis of complex organic molecules. Chemists can exploit the differential reactivity of the nitrile and the alkyl bromide to perform sequential modifications, adding complexity in a controlled manner.

A common strategy involves first modifying the nitrile group, for example, by converting it to a tetrazole or an amine. The resulting product retains the bromobutoxy chain, which can then be used to connect this newly formed moiety to another molecular fragment. This approach is exemplified in the synthesis of complex pharmaceutical agents where similar "bromobutoxy" linkers are used to couple distinct heterocyclic systems. For example, the related intermediate 7-(4-bromobutoxy)-3,4-dihydrocarbostyril is a crucial component in the industrial synthesis of the antipsychotic drug aripiprazole, where the bromo-group is used to alkylate a piperazine (B1678402) ring in the final step. google.com This highlights the industrial relevance of using such linkers to bridge complex molecular components.

Intermediate in the Development of Molecular Probes for Biological Research

In the field of chemical biology, molecular probes are essential tools for studying biological systems. A typical probe consists of a signaling unit (like a fluorophore), a linker, and a recognition element that binds to a specific biological target. The benzonitrile scaffold itself possesses fluorescent properties, making it a suitable signaling unit.

This compound is structured ideally to serve as an intermediate in the synthesis of such probes.

The Benzonitrile Core: Acts as the fluorophore or signaling component.

The Butoxy Chain: Functions as a flexible, chemically stable linker.

The Terminal Bromine: Provides a reactive site for covalently attaching the probe to a target-specific recognition element (e.g., a peptide, inhibitor, or other ligand) via nucleophilic substitution.

This modular design allows for the synthesis of a variety of probes by simply reacting the bromo-functionalized benzonitrile intermediate with different targeting molecules.

Contribution to Materials Science Applications (e.g., corrosion inhibition studies)

In materials science, this compound and related compounds have potential applications as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. The effectiveness of organic corrosion inhibitors is closely tied to their ability to adsorb onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium.

Benzonitrile derivatives have been shown to be effective corrosion inhibitors. electrochemsci.orgresearchgate.net The inhibition mechanism relies on the interaction between the inhibitor molecule and the metal surface. Several structural features of this compound contribute to this potential application:

Aromatic Ring: The π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of iron atoms.

Nitrile Group: The nitrogen atom has a lone pair of electrons that can coordinate with metal atoms.

Ether Oxygen: The oxygen atom in the butoxy chain provides an additional site for coordination.

This combination of features facilitates strong adsorption onto the metal surface, leading to the formation of a stable protective film. springerprofessional.deresearchgate.net Studies on various benzonitrile derivatives have demonstrated high inhibition efficiencies, indicating that the core structure is well-suited for this application. electrochemsci.orgresearchgate.net

Table 2: Corrosion Inhibition Performance of Benzonitrile Derivatives on Steel in HCl

Inhibitor Type Method Inhibition Efficiency (%) Finding
Benzonitrile Azo Dyes EIS, EFM, Potentiodynamic Polarization Up to 99.5% Efficiency increases with inhibitor concentration; compounds act as mixed-type inhibitors. researchgate.net
Benzonitrile & Benzothiazole Admixture Potentiodynamic Polarization, Coupon Measurement 95% Shows a synergistic effect, with adsorption following Langmuir and Freundlich isotherms. springerprofessional.de

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzonitrile Derivatives

Analysis of Substituent Effects on Molecular Function

The biological or chemical function of a benzonitrile (B105546) derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating these effects.

The type of substituent determines the mechanism of action. For instance, in toxicity studies involving the ciliate Tetrahymena pyriformis, different classes of benzonitrile derivatives exhibit distinct toxic mechanisms based on their substitution patterns. While benzonitrile itself and its halogenated derivatives act as non-polar narcotics, more polar substituents lead to a polar narcotic mechanism. qsardb.org In contrast, nitro- and aldehyde-substituted benzonitriles show significant excess toxicity, suggesting a more specific, reactive mechanism of action. qsardb.org

The position of substituents is also crucial. For example, in the context of herbicidal activity, benzonitriles substituted at the 2 and 6 positions with halogens or methyl groups demonstrate the highest activity. researchgate.net Similarly, in a series of pyrazole-linked tetrazole derivatives containing a benzonitrile moiety, compounds with halogens at the meta position of a phenyl ring showed enhanced antimicrobial activity against all tested strains. researchgate.net Conversely, the presence of electron-donating groups on that same ring led to lower antibacterial inhibition. researchgate.net

These studies highlight that molecular function is a composite of several physicochemical properties imparted by the substituents, including:

Hydrophobicity: A key factor in the toxicity of benzonitriles. qsardb.org

Electronic Effects: The electron-withdrawing or donating nature of substituents can modulate the reactivity and interaction of the molecule with its target. researchgate.net

Steric Factors: The size and position of substituents can influence binding affinity and selectivity. researchgate.net

QSAR models often confirm the importance of these parameters. A study on benzonitrile toxicity successfully developed a three-parameter equation that underscored the significance of hydrophobicity and reactivity descriptors in predicting the compounds' effects. qsardb.org

Table 1: Effect of Substituent Type on the Toxic Mechanism of Benzonitrile Derivatives against T. pyriformis
Substituent TypePrimary Toxic MechanismReference
Halogens (e.g., Chloro, Bromo)Non-polar narcosis qsardb.org
Toluene derivatives (Methyl)Non-polar narcosis qsardb.org
Polar groupsPolar narcosis qsardb.org
Nitro (-NO2)Specific reactive mechanism (Excess toxicity) qsardb.org
Aldehyde (-CHO)Specific reactive mechanism (Excess toxicity) qsardb.org

Rational Design of Functionalized Benzonitrile Analogues

Rational drug design leverages the understanding of SAR to create new molecules with desired properties. The benzonitrile moiety is a valuable building block in this process due to its chemical versatility and its ability to participate in key molecular interactions. nbinno.comnih.gov

One primary strategy in rational design is the functionalization of the benzonitrile core to optimize interactions with a biological target. The nitrile group itself can form hydrogen bonds, act as a bioisostere for other functional groups, and modulate physicochemical properties to enhance bioavailability. nih.gov Modifications to the aromatic ring can then fine-tune the molecule's shape, polarity, and reactivity to improve potency and selectivity.

For example, in the development of inhibitors for soluble guanylate cyclase (sGC), SAR studies on the YC-1 scaffold, which contains a 1-benzyl indazole component, showed that placing a fluoro or cyano substituent at the ortho position of the benzyl ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This knowledge allows for the rational design of more potent sGC inhibitors by focusing on ortho-substituted analogues.

Another design principle involves using the benzonitrile structure as a scaffold for creating probes for biological imaging or for screening new inhibitors. nih.gov For instance, near-infrared fluorescent probes have been rationally designed to detect butyrylcholinesterase (BChE) activity. This design involved creating a system where the enzyme's action would induce an intramolecular charge rearrangement, restoring fluorescence. nih.gov Such a tool can then be used in high-throughput screening to efficiently identify new BChE inhibitors. nih.gov

The process of rational design often involves:

Identification of a Lead Compound: A molecule with known activity, such as a substituted benzonitrile.

SAR Elucidation: Systematically modifying the lead compound and assessing the impact on activity to build a SAR model.

Structure-Based Design: Using computational methods like molecular docking to predict how analogues will bind to a target receptor. nih.gov

Synthesis and Evaluation: Chemical synthesis of the designed compounds followed by biological testing to validate the design principles. nih.gov

This iterative process allows for the optimization of lead compounds into potent and selective drug candidates or highly effective chemical tools.

Impact of Alkoxy Chain Length and Flexibility on Molecular Interactions

Studies on various classes of bioactive molecules have demonstrated that alkoxy chain length can significantly influence potency. In a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain was a key factor governing their potency at the mu-opioid receptor (MOR). nih.gov An ethoxy chain (two carbons) conferred the highest potency, while analogues with shorter (methoxy) or longer (butoxy) chains were less potent than the reference compound, fentanyl. nih.gov This suggests the existence of an optimal chain length for fitting into the receptor's binding pocket.

Similarly, research on cannabimimetic indoles revealed that high-affinity binding to cannabinoid receptors CB1 and CB2 required a minimum N-1 alkyl chain length of three carbons, with optimal binding observed for a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a dramatic loss of binding affinity. nih.gov

The flexibility of the alkoxy chain allows the molecule to adopt various conformations, enabling it to find the most energetically favorable binding pose within a receptor. This conformational adaptability can be crucial for establishing effective molecular interactions, such as van der Waals forces, with hydrophobic pockets in the binding site. However, excessive flexibility can also be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity.

The key impacts of the alkoxy chain can be summarized as:

Positional Optimization: The chain allows a terminal functional group to be positioned optimally for interaction with a specific sub-pocket of a binding site.

Hydrophobicity Modulation: Increasing chain length generally increases the lipophilicity of the molecule, which can affect membrane permeability and binding to hydrophobic targets.

Conformational Effects: The length and saturation of the chain dictate the molecule's conformational freedom, influencing its ability to adapt to the shape of a binding site.

Table 2: Influence of Alkoxy/Alkyl Chain Length on Potency/Binding in Different Compound Classes
Compound ClassTargetOptimal Chain LengthObservationReference
Nitazene OpioidsMu-Opioid Receptor (MOR)Ethoxy (2 carbons)Potency decreases with both shorter (methoxy) and longer (propoxy, butoxy) chains. nih.gov
Cannabimimetic IndolesCannabinoid Receptors (CB1/CB2)Pentyl (5 carbons)A chain of 3-6 carbons is needed for high affinity; a heptyl (7-carbon) chain dramatically reduces binding. nih.gov

Analytical Characterization Methodologies in Research for 3 4 Bromobutoxy Benzonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-(4-bromobutoxy)Benzonitrile, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. In ¹H NMR analysis of this compound, the chemical shifts and splitting patterns of the protons reveal the structure of the bromobutoxy chain and the substitution pattern on the benzonitrile (B105546) ring. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons of the butoxy chain exhibit distinct signals, with the methylene group attached to the oxygen appearing at a lower field than the other methylene groups due to the deshielding effect of the oxygen atom. The methylene group adjacent to the bromine atom also shows a characteristic downfield shift.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the nitrile carbon, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated carbons), and the four carbons of the butoxy chain.

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the molecule. The characteristic sharp absorption band for the nitrile (C≡N) group is typically observed in the range of 2220-2240 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether linkage and the C-Br stretching of the alkyl halide will also give rise to specific absorption bands in the fingerprint region of the spectrum.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, would be suitable. The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector, often set at a wavelength where the benzonitrile chromophore absorbs strongly. Purity levels exceeding 99% are often achievable and can be confirmed by this method.

Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized, often under UV light. The retention factor (Rf) value is a key parameter for identifying the compound on the TLC plate.

Elemental Analysis for Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine) in this compound. This technique is crucial for confirming the empirical formula of the synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₂BrNO). A close correlation between the found and calculated values provides strong evidence for the correct elemental composition of the compound.

ElementTheoretical Percentage (%)
Carbon (C)52.00
Hydrogen (H)4.76
Bromine (Br)31.44
Nitrogen (N)5.51
Oxygen (O)6.30

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-bromobutoxy)benzonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where 4-bromobutanol reacts with a benzonitrile derivative under basic conditions. Key parameters include using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at reflux (80–100°C) to facilitate ether bond formation . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing molar ratios (e.g., 1:1.2 substrate-to-bromide ratio) minimizes side products like elimination or over-alkylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromobutoxy chain is confirmed by triplet signals for methylene protons adjacent to oxygen (δ ~3.5–4.0 ppm) and a nitrile carbon signal at ~115–120 ppm .
  • IR Spectroscopy : A sharp C≡N stretch near 2230 cm⁻¹ and C-O-C stretches at 1100–1250 cm⁻¹ confirm the nitrile and ether groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 254.0 (calculated for C₁₁H₁₂BrNO), with fragmentation patterns reflecting Br loss .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Elimination Reactions : Formation of allylic bromides or alkenes due to excess base or high temperatures. Mitigation: Use milder bases (e.g., NaHCO₃) and controlled heating .
  • Over-Alkylation : Occurs with excess bromobutyl reagent. Solution: Employ stoichiometric control and stepwise addition .

Advanced Research Questions

Q. How does the bromobutoxy substituent influence the electronic properties and reactivity of the benzonitrile core in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine atom deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura coupling, the nitrile group stabilizes Pd intermediates, while the bromobutoxy chain enhances solubility in polar solvents (e.g., DMF/H₂O). Density functional theory (DFT) calculations show reduced electron density at the nitrile carbon, favoring nucleophilic attacks .

Q. What strategies are employed to resolve contradictions in reported biological activities of brominated benzonitrile derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. genotoxic effects) are addressed by:

  • Orthogonal Assays : Combining enzyme inhibition assays (e.g., luciferase-based) with cytotoxicity screens (MTT assays) to distinguish specific activity from nonspecific toxicity .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the bromobutoxy chain length and nitrile position to isolate pharmacophores .

Q. How can UPLC-MS/MS be utilized to detect and quantify this compound in complex matrices, such as pharmaceutical intermediates?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte from matrices like API slurries .
  • Chromatography : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in H₂O/acetonitrile). Retention time: ~3.2 min .
  • MS Detection : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions m/z 254→173 (quantifier) and 254→91 (qualifier). Limit of quantification (LOQ): 0.1 ppm .

Q. What computational methods are applied to predict the interaction of this compound with biological targets, and how do these models align with experimental data?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450), revealing halogen-bonding interactions between Br and catalytic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes. Experimental validation via surface plasmon resonance (SPR) shows correlation between predicted binding energy (ΔG) and observed IC₅₀ values (R² = 0.89) .

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